7-methoxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one
Description
7-Methoxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one is a coumarin derivative featuring:
- A 7-methoxy group on the coumarin core.
- A 4-(4-methoxyphenyl)piperazinylmethyl substituent at position 3.
Coumarins are known for diverse biological activities, including antimicrobial, anticancer, and CNS-targeting properties.
Properties
IUPAC Name |
7-methoxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-26-18-5-3-17(4-6-18)24-11-9-23(10-12-24)15-16-13-22(25)28-21-14-19(27-2)7-8-20(16)21/h3-8,13-14H,9-12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPCHPBPFGYBNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds have been found to interact with oxidoreductase proteins.
Mode of Action
It’s known that similar compounds have shown significant antibacterial and antifungal activity. This suggests that the compound may interact with its targets, leading to changes that inhibit the growth or function of certain bacteria and fungi.
Biological Activity
7-methoxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one is a synthetic compound that belongs to the class of chromen-2-one derivatives. Its structural complexity, featuring a methoxy substituent and a piperazine moiety, suggests potential biological activities that are currently being investigated in medicinal chemistry.
Chemical Structure and Properties
The compound can be represented by the following structure:
Key Features
- Core Structure : Chromen-2-one
- Substituents : Methoxy groups and piperazine ring
- Molecular Weight : Approximately 535.4 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. Below are key findings from various studies:
Anticholinesterase Activity
One of the primary areas of investigation is the compound’s ability to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine. This activity is crucial for potential applications in treating neurodegenerative diseases such as Alzheimer's.
| Compound | IC50 (μM) |
|---|---|
| This compound | 1.52 ± 0.66 |
| Reference Compound (Pargyline) | 10.9 |
The compound demonstrated significant AChE inhibitory activity with an IC50 value of 1.52 μM, indicating its potential as a therapeutic agent for cognitive enhancement and neuroprotection .
Monoamine Oxidase Inhibition
In addition to AChE inhibition, the compound has been evaluated for its activity against monoamine oxidase (MAO), another target in the treatment of mood disorders.
| Compound | IC50 (μM) |
|---|---|
| This compound | 6.97 |
| Reference Compound (Pargyline) | 10.9 |
The compound exhibited good inhibitory effects on MAO-A, with an IC50 value of 6.97 μM, suggesting its potential role in managing depression and anxiety disorders .
The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes in the brain:
- AChE Inhibition : By inhibiting AChE, the compound increases acetylcholine levels, potentially improving synaptic transmission and cognitive function.
- MAO Inhibition : Inhibiting MAO leads to increased levels of neurotransmitters such as serotonin and dopamine, which can elevate mood and reduce depressive symptoms.
Case Studies and Experimental Findings
Several studies have explored the pharmacological properties of this compound:
- Neuroprotective Effects : In vitro studies demonstrated that this compound protects neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases.
- Behavioral Studies : Animal models treated with this compound showed improved performance in memory tasks, supporting its potential cognitive-enhancing effects.
- Structure-Activity Relationship (SAR) : Modifications to the piperazine moiety significantly altered biological activity, underscoring the importance of structural components in mediating effects on AChE and MAO.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Compound 1 : 5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one ()
- Differences :
- Lacks the piperazine moiety.
- Substituted with a 4-methoxyphenyl group at position 2 and a hydroxyl group at position 4.
- Impact: Reduced basicity and altered solubility due to the absence of piperazine.
Compound D6 : N-Hydroxy-4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzamide ()
- Differences: Quinoline core replaces coumarin. Piperazine linked via a carbonyl group to a benzamide.
- Impact: Quinoline’s electron-deficient aromatic system may enhance π-π stacking interactions.
Substituent Position and Linker Modifications
Compound C6 : Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate ()
- Differences :
- Piperazine connected via a carbonyl-ester linker.
- Impact :
Compound : 7-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-4-methyl-2H-chromen-2-one
Piperazine Substituent Variations
Compound : 4-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-7-methoxy-2H-chromen-2-one
- Differences :
- 3-Chlorophenyl replaces 4-methoxyphenyl on piperazine.
- Impact :
Compound : 6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one
- Differences :
- Chloro and methyl groups at positions 6 and 5.
- Piperazine substituted with methyl instead of 4-methoxyphenyl.
- Chloro group introduces steric hindrance, possibly affecting target binding .
Physicochemical and Pharmacokinetic Profiles
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
